molecular formula C21H21N3O4 B2699976 5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1795393-61-1

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2699976
CAS No.: 1795393-61-1
M. Wt: 379.416
InChI Key: XVUKKMVSRROQSQ-UHFFFAOYSA-N
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Description

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a similar pyrrolidine ring structure.

    Benzoyl Derivatives: Compounds with a similar benzoyl group.

    Oxadiazole Derivatives: Compounds with a similar oxadiazole ring.

Uniqueness

5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its combination of these three structural elements, which may confer distinct chemical and biological properties compared to other compounds with only one or two of these features .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-17-11-10-15(13-18(17)27-2)21(25)24-12-6-9-16(24)20-22-19(23-28-20)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUKKMVSRROQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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